molecular formula C2H5NO B14660344 Methyl methanimidate CAS No. 37682-40-9

Methyl methanimidate

Cat. No.: B14660344
CAS No.: 37682-40-9
M. Wt: 59.07 g/mol
InChI Key: FGQSMXLNUMMHOR-UHFFFAOYSA-N
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Description

Methyl methanimidate is an organic compound with the chemical formula CH₃N=CH₂ It is a derivative of methanimine, where the hydrogen atom is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl methanimidate can be synthesized through several methods. One common approach involves the reaction of methylamine with formaldehyde under acidic conditions. The reaction proceeds as follows:

CH3NH2+CH2OCH3N=CH2+H2O\text{CH}_3\text{NH}_2 + \text{CH}_2\text{O} \rightarrow \text{CH}_3\text{N=CH}_2 + \text{H}_2\text{O} CH3​NH2​+CH2​O→CH3​N=CH2​+H2​O

Another method involves the use of methanol and ammonia in the presence of a catalyst. The reaction conditions typically require elevated temperatures and pressures to achieve a high yield.

Industrial Production Methods

Industrial production of this compound often involves the catalytic reaction of methanol and ammonia. The process is carried out in a reactor at temperatures ranging from 350 to 450°C and pressures of 10-20 atm. The catalyst used is usually a silica-alumina-based material, which helps in achieving a high conversion rate.

Chemical Reactions Analysis

Types of Reactions

Methyl methanimidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to formic acid and methylamine.

    Reduction: It can be reduced to methylamine.

    Substitution: It can undergo nucleophilic substitution reactions with halogens to form halomethyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products Formed

    Oxidation: Formic acid and methylamine.

    Reduction: Methylamine.

    Substitution: Halomethyl derivatives such as chloromethyl or bromomethyl compounds.

Scientific Research Applications

Methyl methanimidate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of imines and other nitrogen-containing compounds.

    Biology: It is studied for its potential role in biochemical pathways involving nitrogen metabolism.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl methanimidate involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. The pathways involved often include the formation of intermediate imine compounds, which can further react to form a variety of products.

Comparison with Similar Compounds

Similar Compounds

    Methanimine: The parent compound of methyl methanimidate, with the formula CH₂=NH.

    Methylamine: A simpler amine with the formula CH₃NH₂.

    Formamide: An amide derivative with the formula HCONH₂.

Uniqueness

This compound is unique due to its dual functionality as both an imine and a methyl group donor. This allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Its ability to form stable imine intermediates makes it valuable in synthetic organic chemistry.

Properties

IUPAC Name

methyl methanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO/c1-4-2-3/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQSMXLNUMMHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451986
Record name Methyl methanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

59.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37682-40-9
Record name Methyl methanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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